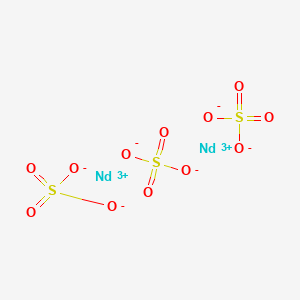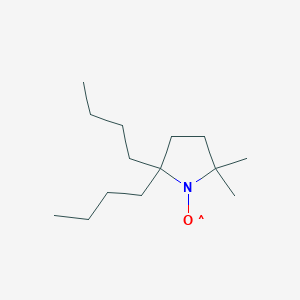
Tri(tridecil) benceno-1,2,4-tricarboxilato
Descripción general
Descripción
Tri(tridecyl) benzene-1,2,4-tricarboxylate, also known as TBT, is an organic compound composed of three tridecyl benzene rings connected to a tricarboxylate group. It is a colorless liquid at room temperature, and is often used in the synthesis of other compounds. TBT has a variety of applications in scientific research, including its use as a reagent, a catalyst, and an inhibitor. TBT has also been used in biochemical and physiological studies, and has been found to have potential applications in drug delivery.
Aplicaciones Científicas De Investigación
Síntesis de Nanopartículas e Investigación del Cáncer
Tri(tridecil) benceno-1,2,4-tricarboxilato se ha utilizado en la síntesis de polímeros de coordinación de Cu(II). Estos polímeros han mostrado promesa en el campo de la investigación del cáncer, particularmente en la evaluación de la actividad anticancerígena esofágica . La capacidad del compuesto para formar nanopartículas estables lo hace valioso para estudios biológicos y posibles aplicaciones terapéuticas.
Formulaciones de Protector Solar
En la industria cosmética, este compuesto se utiliza en aceites de protección solar no acuosos para evaluar factores de protección solar altos . Sus propiedades ayudan a lograr formulaciones que proporcionan una protección eficaz contra la radiación UV.
Emoliente en Cosméticos
Como emoliente, this compound es conocido por sus efectos hidratantes en la piel. Se utiliza en varios productos para el cuidado de la piel para dejar la piel suave y saludable . Su eficacia como acondicionador para la piel lo convierte en un ingrediente preferido en productos de cuidado personal.
Agente Formador de Películas
Este compuesto actúa como formador de películas, creando una barrera en la piel o el cabello para retener la humedad. Es particularmente beneficioso en productos diseñados para proteger contra el daño ambiental .
Mejorador de Textura
La viscosidad y consistencia de this compound lo convierten en un excelente mejorador de textura para productos cosméticos. Mejora la extensibilidad y la riqueza de cremas y lociones .
Alternativa al Aceite Mineral
Debido a sus propiedades químicas, this compound se considera una alternativa superior al aceite mineral en formulaciones cosméticas. Ofrece mejor compatibilidad con la piel y un menor impacto ambiental .
Dispersión de Pigmentos
El compuesto también se utiliza por sus propiedades de dispersión de pigmentos, que son cruciales en la producción de productos cosméticos de color como labiales y bases de maquillaje .
Investigación Química y Material de Referencia
En la investigación química, this compound sirve como material de referencia debido a sus propiedades físicas y químicas bien definidas. Se utiliza para la calibración y validación de métodos analíticos .
Cada una de estas aplicaciones aprovecha la estructura química única de this compound, que está representada por la fórmula
C39H66O6 C_{39}H_{66}O_{6} C39H66O6
y un peso molecular de 630.9377 . Este análisis completo destaca la versatilidad e importancia del compuesto en varios campos científicos e industriales.Safety and Hazards
The safety data sheet for Tri(tridecyl) benzene-1,2,4-tricarboxylate advises avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas . It also advises against letting the chemical enter drains and discharging it into the environment .
Mecanismo De Acción
Mode of Action
It’s known that it’s used in non-aqueous sunscreen oil to evaluate the high sun protection factor . This suggests that it may interact with ultraviolet (UV) light, absorbing it and preventing it from damaging the skin.
Action Environment
The action of Tri(tridecyl) benzene-1,2,4-tricarboxylate can be influenced by environmental factors such as temperature and light exposure. Furthermore, it should be stored in a cool, dry place to maintain its stability .
Propiedades
IUPAC Name |
tritridecyl benzene-1,2,4-tricarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H84O6/c1-4-7-10-13-16-19-22-25-28-31-34-39-52-46(49)43-37-38-44(47(50)53-40-35-32-29-26-23-20-17-14-11-8-5-2)45(42-43)48(51)54-41-36-33-30-27-24-21-18-15-12-9-6-3/h37-38,42H,4-36,39-41H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKPOLXDFMLKRHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCOC(=O)C1=CC(=C(C=C1)C(=O)OCCCCCCCCCCCCC)C(=O)OCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H84O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60240602 | |
| Record name | Tri(tridecyl) benzene-1,2,4-tricarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60240602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
757.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94109-09-8 | |
| Record name | 1,2,4-Tritridecyl 1,2,4-benzenetricarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94109-09-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tri(tridecyl) benzene-1,2,4-tricarboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094109098 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tri(tridecyl) benzene-1,2,4-tricarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60240602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tri(tridecyl) benzene-1,2,4-tricarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.093.090 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[[(2R,3S,4R,5R)-5-(3-carbamoyl-5-fluoro-2-oxopyrazin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B155376.png)

![Dimethyl [3,3'-bipyridine]-5,5'-dicarboxylate](/img/structure/B155378.png)











